molecular formula C8H15N3 B2762457 [(1-methyl-1H-imidazol-5-yl)methyl](propan-2-yl)amine CAS No. 1479373-54-0

[(1-methyl-1H-imidazol-5-yl)methyl](propan-2-yl)amine

Cat. No.: B2762457
CAS No.: 1479373-54-0
M. Wt: 153.229
InChI Key: TWUJALPVPMABIA-UHFFFAOYSA-N
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Description

[(1-methyl-1H-imidazol-5-yl)methyl](propan-2-yl)amine is a compound that features an imidazole ring, a common structure in many biologically active molecules The imidazole ring is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

[(1-methyl-1H-imidazol-5-yl)methyl](propan-2-yl)amine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce different amine derivatives.

Scientific Research Applications

[(1-methyl-1H-imidazol-5-yl)methyl](propan-2-yl)amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1-methyl-1H-imidazol-5-yl)methyl](propan-2-yl)amine is unique due to its specific substitution pattern on the imidazole ring and the presence of the propan-2-amine group. This unique structure can confer distinct biological activities and chemical reactivity compared to other imidazole-containing compounds.

Biological Activity

(1-methyl-1H-imidazol-5-yl)methylamine, commonly referred to as N-((1-Methyl-1H-imidazol-5-yl)methyl)propan-2-amine, is a compound of significant interest in pharmaceutical chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing findings from various research studies and providing a comprehensive overview of its pharmacological potential.

Structural Characteristics

The compound features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This ring is known for its ability to participate in hydrogen bonding and coordination with metal ions, contributing to the compound's reactivity and biological properties. The presence of the propan-2-yl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Biological Activities

Research indicates that compounds containing imidazole rings exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Similar imidazole derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : The imidazole moiety is associated with anticancer properties, with studies suggesting that it may inhibit tumor growth through various mechanisms.
  • Anti-inflammatory and Antioxidant Effects : Imidazole derivatives have been noted for their anti-inflammatory and antioxidant activities, which are crucial for managing chronic diseases and oxidative stress-related conditions .

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReference
AntimicrobialEffective against MRSA and other bacteria
AnticancerInhibits tumor growth in vitro
Anti-inflammatoryReduces inflammation markers in various models
AntioxidantScavenges free radicals

The biological activity of (1-methyl-1H-imidazol-5-yl)methylamine can be attributed to its interaction with various biological targets:

Target Interactions

Imidazole derivatives are known to interact with:

  • Enzymes : They can act as enzyme inhibitors, affecting metabolic pathways.
  • Receptors : They may bind to specific receptors involved in signaling pathways, influencing physiological responses.

Biochemical Pathways

The compound may influence multiple biochemical pathways due to its structural versatility. This includes modulation of:

  • Cell proliferation : Inhibition of cancer cell growth.
  • Inflammatory responses : Regulation of cytokine production.

Pharmacokinetics

Imidazole derivatives generally exhibit high solubility in polar solvents, which could enhance their bioavailability. Studies suggest that the solubility profile of (1-methyl-1H-imidazol-5-yl)methylamine may facilitate its absorption and distribution within biological systems.

Case Studies

Several studies have explored the biological activity of imidazole-containing compounds:

  • Antimicrobial Efficacy : A study evaluated various imidazole derivatives against MRSA, revealing that certain modifications significantly enhanced antibacterial potency without cytotoxic effects on human cells .
  • Anticancer Properties : Research indicated that compounds similar to (1-methyl-1H-imidazol-5-yl)methylamine exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, suggesting a promising therapeutic index .

Properties

IUPAC Name

N-[(3-methylimidazol-4-yl)methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-7(2)10-5-8-4-9-6-11(8)3/h4,6-7,10H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUJALPVPMABIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CN=CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1479373-54-0
Record name [(1-methyl-1H-imidazol-5-yl)methyl](propan-2-yl)amine
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